molecular formula C14H23FN2 B5721382 N',N'-diethyl-N-[(4-fluorophenyl)methyl]-N-methylethane-1,2-diamine

N',N'-diethyl-N-[(4-fluorophenyl)methyl]-N-methylethane-1,2-diamine

Cat. No.: B5721382
M. Wt: 238.34 g/mol
InChI Key: XQXOLXNQYVZFDP-UHFFFAOYSA-N
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Description

N’,N’-diethyl-N-[(4-fluorophenyl)methyl]-N-methylethane-1,2-diamine is an organic compound that belongs to the class of diamines It features a fluorophenyl group attached to an ethane-1,2-diamine backbone, with additional diethyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-diethyl-N-[(4-fluorophenyl)methyl]-N-methylethane-1,2-diamine typically involves the reaction of 4-fluorobenzyl chloride with N,N-diethyl-N-methylethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of N’,N’-diethyl-N-[(4-fluorophenyl)methyl]-N-methylethane-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’,N’-diethyl-N-[(4-fluorophenyl)methyl]-N-methylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Electrophilic aromatic substitution reagents such as nitrating agents, halogenating agents; reactions are conducted under acidic or basic conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Amine oxides, nitroso derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Studied for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N’,N’-diethyl-N-[(4-fluorophenyl)methyl]-N-methylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’,N’-diethyl-N-[(4-chlorophenyl)methyl]-N-methylethane-1,2-diamine
  • N’,N’-diethyl-N-[(4-bromophenyl)methyl]-N-methylethane-1,2-diamine
  • N’,N’-diethyl-N-[(4-methylphenyl)methyl]-N-methylethane-1,2-diamine

Uniqueness

N’,N’-diethyl-N-[(4-fluorophenyl)methyl]-N-methylethane-1,2-diamine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N',N'-diethyl-N-[(4-fluorophenyl)methyl]-N-methylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23FN2/c1-4-17(5-2)11-10-16(3)12-13-6-8-14(15)9-7-13/h6-9H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXOLXNQYVZFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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